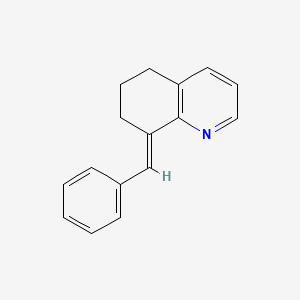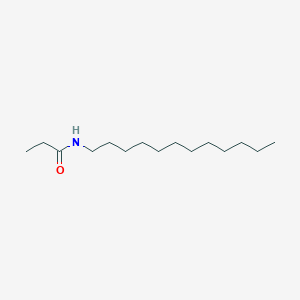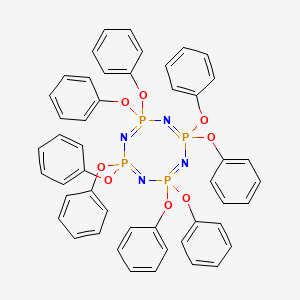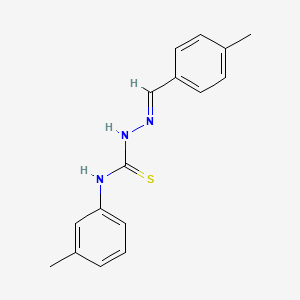
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime (CAS Number: 22919-58-0) is a chemical compound with the linear formula C₉H₁₁NO₃. It has a molecular weight of 181.193 g/mol propanone oxime .
Métodos De Preparación
Synthetic Routes:: 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime can be synthesized through various routes. One common method involves the reaction of 2,4-dihydroxyacetophenone (also known as resacetophenone) with hydroxylamine hydrochloride. The reaction proceeds under mild conditions, resulting in the formation of the oxime compound.
Análisis De Reacciones Químicas
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime can participate in several chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of various products.
Reduction: Reduction reactions can convert the oxime functional group to other derivatives.
Substitution: Substitution reactions with suitable reagents can modify the oxime group or other functional groups present.
Common reagents and conditions used in these reactions depend on the specific transformation desired.
Aplicaciones Científicas De Investigación
1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers may use it as a probe or reagent in biological studies.
Medicine: Its potential medicinal properties, such as antioxidant or anti-inflammatory effects, warrant investigation.
Industry: Industries may explore its use in specialty chemicals or materials.
Mecanismo De Acción
The exact mechanism by which 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While 1-Propanone, 1-(2,4-dihydroxyphenyl)-, oxime is unique due to its specific structure, similar compounds include other oximes and phenolic derivatives. none may precisely match its combination of functional groups and properties.
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may not be readily available. Researchers should verify its identity and purity before use
Propiedades
Número CAS |
22919-58-0 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
4-(C-ethyl-N-hydroxycarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C9H11NO3/c1-2-8(10-13)7-4-3-6(11)5-9(7)12/h3-5,11-13H,2H2,1H3 |
Clave InChI |
BYURKXUVPLZDSO-UHFFFAOYSA-N |
SMILES isomérico |
CC/C(=N\O)/C1=C(C=C(C=C1)O)O |
SMILES canónico |
CCC(=NO)C1=C(C=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002561.png)
![5-(4-methylphenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002562.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12002569.png)

![4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)
